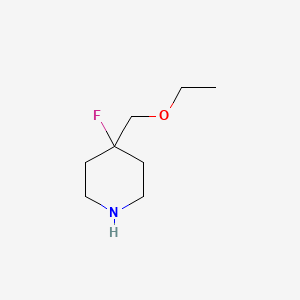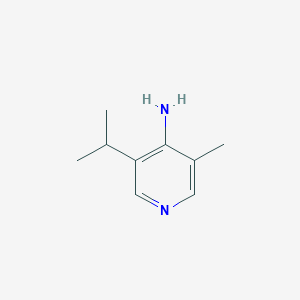
(S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol is an organic compound characterized by a pyrrolidine ring substituted with a benzyl group and an ethanethiol side chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,4-diaminobutane.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.
Attachment of the Ethanethiol Side Chain: The ethanethiol side chain can be attached through a thiol-ene reaction, where an alkene precursor reacts with a thiol under radical initiation conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert disulfides back to thiols.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Disulfides or sulfoxides.
Reduction: Regeneration of the thiol group.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-2-(1-benzylpyrrolidin-3-yl)ethanethiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, potentially modulating their activity. The benzyl group may enhance the compound’s binding affinity and specificity for certain targets.
類似化合物との比較
(S)-2-(1-Phenylpyrrolidin-3-yl)ethanethiol: Similar structure but with a phenyl group instead of a benzyl group.
(S)-2-(1-Benzylpyrrolidin-3-yl)ethanol: Similar structure but with an ethanol side chain instead of ethanethiol.
Uniqueness: (S)-2-(1-Benzylpyrrolidin-3-yl)ethanethiol is unique due to the presence of both a benzyl group and an ethanethiol side chain, which confer distinct chemical reactivity and biological activity compared to its analogs.
特性
分子式 |
C13H19NS |
|---|---|
分子量 |
221.36 g/mol |
IUPAC名 |
2-[(3S)-1-benzylpyrrolidin-3-yl]ethanethiol |
InChI |
InChI=1S/C13H19NS/c15-9-7-13-6-8-14(11-13)10-12-4-2-1-3-5-12/h1-5,13,15H,6-11H2/t13-/m0/s1 |
InChIキー |
IEQJEGKMPSHREI-ZDUSSCGKSA-N |
異性体SMILES |
C1CN(C[C@@H]1CCS)CC2=CC=CC=C2 |
正規SMILES |
C1CN(CC1CCS)CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Cyclopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13972635.png)
![4-Chloro-3-iodo-1-methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B13972637.png)
![methyl 6-fluoro-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13972652.png)




![2-Amino-1-(8-(aminomethyl)-2-azaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13972676.png)




